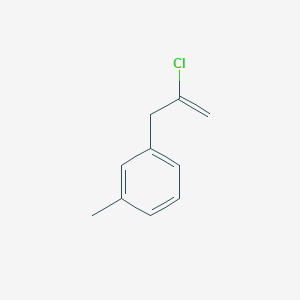
2-Chloro-3-(3-methylphenyl)-1-propene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, p-Chlorocresol is synthesized from the monochlorination of 3-methylphenol at position 4 . Another example is the synthesis of trifluoromethylpyridines, which involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been explored for its potential in creating new antimicrobial agents. Research indicates that derivatives of 2-Chloro-3-(3-methylphenyl)-1-propene can be synthesized to form compounds with optimized antimicrobial activity, particularly against bacterial and fungal strains .
Chemical Synthesis
In the realm of chemical synthesis, this compound serves as a precursor for various molecular transformations. It’s used to synthesize complex molecules that could have applications in developing new chemical entities for pharmaceuticals and other industries .
Pharmaceuticals
The pharmaceutical industry investigates the use of 2-Chloro-3-(3-methylphenyl)-1-propene in drug development. Its derivatives are examined for their therapeutic potential, including anti-inflammatory and anticancer properties .
Biotechnology
Biotechnological applications include the development of bioactive compounds. The structural motif of 2-Chloro-3-(3-methylphenyl)-1-propene is utilized to create molecules that may interact with biological systems, potentially leading to advancements in biotechnological research .
Agriculture
In agriculture, compounds derived from 2-Chloro-3-(3-methylphenyl)-1-propene are studied for their use as pesticides or plant growth regulators. The goal is to enhance crop protection and yield through chemical means .
Food Industry
While direct applications in the food industry are not prominent, the compound’s derivatives could be used in food packaging materials or as intermediates in the synthesis of food additives that require specific chemical properties .
Cosmetics
The cosmetic industry could benefit from derivatives of 2-Chloro-3-(3-methylphenyl)-1-propene in the formulation of beauty products, particularly those requiring antimicrobial properties to extend shelf life or enhance product safety .
Environmental Science
Environmental science research may utilize this compound in the study of environmental pollutants. Its derivatives could help in the development of sensors or neutralizing agents for chlorinated organic compounds found in various ecosystems .
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFKYCFNFQIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641121 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-16-0 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





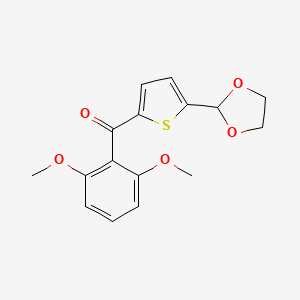
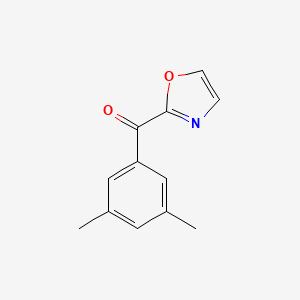
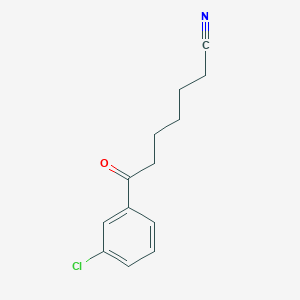
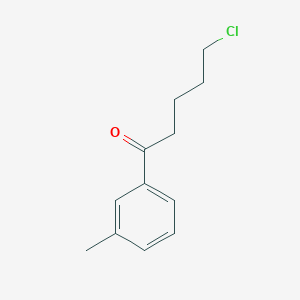


![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614007.png)



![[3-(Benzyloxy)-4-methylphenyl]methanol](/img/structure/B1614014.png)
